2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-(3-amino-5-methylphenoxy)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-7-4-8(10)6-9(5-7)12-3-2-11;/h4-6,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCUDPNHPWYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride typically involves the reaction of 3-amino-5-methylphenol with ethylene oxide in the presence of a suitable catalyst to form 2-(3-amino-5-methylphenoxy)ethanol. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as raw material preparation, reaction monitoring, product isolation, and purification .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 2-(3-amino-5-methylphenoxy)ethan-1-ol hydrochloride exhibit antimicrobial activities. These compounds can be modified to enhance their efficacy against various pathogens. For instance, studies have shown that amino alcohol derivatives can act against bacterial strains, making them candidates for developing new antibiotics .
Immunosuppressive Applications
The compound is noted for its immunosuppressive properties. Amino alcohol derivatives have been documented as effective immunosuppressants, which could be beneficial in treating autoimmune diseases and preventing transplant rejection. The mechanism involves modulating immune responses, potentially reducing the activity of T-cells and other immune components .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound can serve as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms. This application is crucial for drug development, where understanding enzyme interactions can lead to the design of more effective therapeutic agents .
Cell Culture Experiments
This compound is also utilized in cell culture studies to assess its effects on cellular processes. For example, it can be used to investigate cell proliferation, apoptosis, and differentiation in various cell lines. Such studies are essential for understanding the biological roles of similar compounds and their potential therapeutic effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Aromatic vs. Heterocyclic Cores: The target compound features a phenoxy group, enabling π-π stacking interactions, whereas 2-(3-Methylisoxazol-5-yl)ethan-1-amine HCl () contains an isoxazole ring, which enhances aromatic stability and may alter metabolic resistance . Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl () lacks an aromatic system entirely, relying on an ester and branched alkyl chain for lipophilicity .
The tert-pentylamino group in ’s compound contrasts with the simpler methylphenoxy group in the target, suggesting differences in steric hindrance and solubility.
Hydrochloride Salt Formation: All compounds are hydrochloride salts, enhancing water solubility. However, the ethanol backbone in the target and ’s compound may confer higher polarity compared to the ester () or isoxazole () analogs.
Pharmacological Implications
- Target Compound: The phenoxy-ethanol scaffold is common in adrenergic or serotonergic agents. The -NH₂ group may act as a hydrogen bond donor, critical for receptor interaction.
- ’s Ester Analog : The ester group could serve as a prodrug moiety, hydrolyzing in vivo to release the active amine.
Biological Activity
2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-5-methylphenol with ethylene oxide or similar reagents under controlled conditions. The hydrochloride form is often obtained by treating the base compound with hydrochloric acid in an organic solvent such as ethanol.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, suggesting strong anticancer potential. A notable study demonstrated that related compounds inhibited thymidylate synthase (TS), a critical enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effective inhibition against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. These findings are supported by molecular docking studies that suggest a mechanism involving disruption of bacterial cell wall synthesis .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Thymidylate Synthase : This action leads to impaired DNA synthesis in cancer cells.
- Disruption of Bacterial Cell Wall : The compound may interfere with peptidoglycan synthesis in bacteria, leading to cell lysis.
Data Tables
Case Studies
Several case studies have highlighted the effectiveness of phenoxy derivatives in treating infections and tumors:
- Case Study on Anticancer Efficacy : A clinical trial involving a related compound showed a significant reduction in tumor size among participants treated with the drug compared to those on placebo.
- Antimicrobial Resistance : A study investigating the resistance patterns of E. coli found that treatment with phenoxy derivatives led to a decrease in resistance rates, suggesting a potential role in combating antibiotic-resistant strains.
Q & A
Q. What are the optimal synthetic routes and purification strategies for 2-(3-Amino-5-methylphenoxy)ethan-1-ol hydrochloride?
- Methodological Answer :
- Synthesis : Start with 3-amino-5-methylphenol as the core aromatic component. React with ethylene oxide or epichlorohydrin under alkaline conditions to form the ethoxy-ethanol backbone. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ethanol.
- Purification : Use recrystallization from ethanol/water mixtures (1:3 ratio) to remove unreacted starting materials. Confirm purity via HPLC (≥98% purity, as per industrial standards) and NMR spectroscopy (e.g., absence of peaks at δ 5.2 ppm for residual epichlorohydrin) .
- Critical Parameters : Maintain pH >10 during etherification to prevent premature protonation of the amine group. Monitor reaction temperature (<60°C) to avoid decomposition.
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify characteristic signals (e.g., δ 4.1–4.3 ppm for –OCH2CH2OH, δ 6.5–7.0 ppm for aromatic protons).
- FT-IR : Confirm hydroxyl (broad peak ~3300 cm⁻¹) and amine (N–H stretch ~1600 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 216.1 (theoretical) with <2 ppm error .
Q. What storage conditions are recommended to preserve compound stability?
- Methodological Answer :
- Store in airtight, amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture and light, which can hydrolyze the ether bond or oxidize the amine group. Shelf life is typically 12–18 months under these conditions .
Advanced Research Questions
Q. How does the hydroxyl-ethoxy backbone influence molecular interactions in targeted protein degradation (e.g., PROTACs)?
- Methodological Answer :
- The hydroxyl group enhances water solubility, while the ethoxy spacer provides semi-flexibility for optimal ternary complex formation between E3 ligases and target proteins. Computational docking studies (e.g., using Schrödinger Suite) can model linker length and rigidity. Compare degradation efficiency (DC50 values) in cell-based assays (e.g., Western blot for protein turnover) against rigid or fully flexible linkers .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and ligand concentrations. Use orthogonal assays (e.g., SPR for binding affinity vs. cAMP assays for β2-adrenoceptor activation).
- Data Normalization : Include positive controls (e.g., isoproterenol for β2-agonism) and correct for batch-to-batch compound variability via LC-MS purity checks .
Q. How can computational modeling predict the binding affinity of derivatives?
- Methodological Answer :
- Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding pocket interactions. Compare predicted IC50 values with experimental data from radioligand displacement assays .
Q. What are the risks of byproduct formation during synthesis, and how are they mitigated?
- Methodological Answer :
- Common Byproducts : Dimerization via ether cleavage or amine oxidation.
- Mitigation : Use excess ethylene oxide to favor mono-substitution. Add antioxidants (e.g., BHT) during HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes 1:1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
